N-(2,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidinone core substituted with a prop-2-enyl group at the 3-position and a thioacetamide linkage at the 2-position.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2S2/c1-2-9-26-20(28)18-13-5-3-4-6-16(13)30-19(18)25-21(26)29-11-17(27)24-15-10-12(22)7-8-14(15)23/h2,7-8,10H,1,3-6,9,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXDBFOWDVIWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio phenol[2,3-d]pyrimidin-2-ylthio))acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a dichlorophenyl group, a pyrimidine derivative, and a thioether linkage. Its molecular formula is with a CAS number of 578759-47-4. The presence of multiple functional groups suggests a diverse range of biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Cytotoxic Effects
Studies have demonstrated that certain thienopyrimidine derivatives possess cytotoxic effects against cancer cell lines. The compound under consideration may share this property due to the structural similarities with known cytotoxic agents. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
Enzyme Inhibition
Enzyme inhibition is another avenue through which this compound may exert its biological effects. Compounds with similar moieties have been studied for their ability to inhibit enzymes such as topoisomerases and kinases, which are critical in cancer therapy.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of thienopyrimidine derivatives for their anticancer properties. The results indicated that compounds with a dichlorophenyl substituent exhibited enhanced activity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity (PubMed ID: 37073357) .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives. The findings revealed that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics (source not provided).
Summary of Biological Activities
| Activity Type | Description | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Inhibition of cell wall synthesis |
| Cytotoxic | Induces apoptosis in cancer cells | Activation of caspase pathways |
| Enzyme Inhibition | Inhibits key enzymes involved in cancer progression | Interference with metabolic pathways |
Comparison with Similar Compounds
Aromatic Substituents
- N-(2,5-Dichlorophenyl) vs. N-(4-Chlorophenyl): The 2,5-dichloro substitution pattern in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to analogs like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (). This may enhance binding to hydrophobic pockets in biological targets but reduce solubility .
- N-(2-Isopropylphenyl) and N-(2,5-Dimethylphenyl):
Compounds such as those in and feature alkyl-substituted aromatic rings, which improve lipophilicity but may diminish electronic interactions critical for activity .
Prop-2-enyl Group
The 3-prop-2-enyl substituent in the target compound is unique among the analogs reviewed. This group could participate in covalent binding or serve as a metabolic liability via oxidation, a feature absent in compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), which has a methyl group instead .
Physicochemical and Spectroscopic Properties
Data extrapolated from analogs suggest similar spectral signatures for the acetamide and thioether functionalities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
